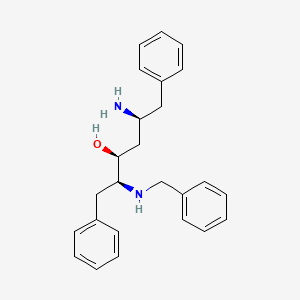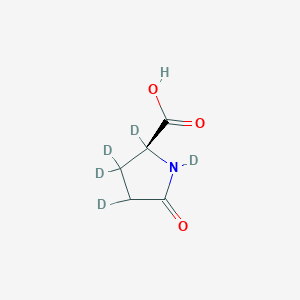
4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-tert-butoxycarbonylamino-2-imino-ethyl)-benzoic acid, also known as Boc-Lys(Ac)-OH, is a chemical compound that belongs to the class of amino acids. It is widely used in scientific research for its unique properties and applications.
Mechanism Of Action
The mechanism of action of 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID(Ac)-OH is not fully understood. However, it is believed to act as a substrate for enzymes and as an inhibitor of certain enzymes. It is also believed to play a role in the regulation of gene expression.
Biochemical And Physiological Effects
4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID(Ac)-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases. It has also been shown to modulate the expression of genes involved in cancer and inflammation.
Advantages And Limitations For Lab Experiments
4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID(Ac)-OH has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under a variety of conditions. However, it has some limitations. It can be expensive to purchase, and it may not be suitable for all experiments.
Future Directions
There are several future directions for the use of 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID(Ac)-OH in scientific research. One area of interest is the development of new drugs that target specific enzymes. Another area of interest is the study of the role of 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID(Ac)-OH in gene expression and regulation. Additionally, 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID(Ac)-OH can be used in the development of new diagnostic tools for diseases such as cancer.
Conclusion:
In conclusion, 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID(Ac)-OH is a unique and versatile compound that has many applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID(Ac)-OH has the potential to be a valuable tool in the development of new drugs and in the study of molecular interactions.
Synthesis Methods
The synthesis of 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID(Ac)-OH involves the reaction of 4-aminobenzoic acid with tert-butyl carbamate and then reacting the resulting intermediate with N-acetyl-L-lysine. The final product is obtained after purification through recrystallization.
Scientific Research Applications
4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID(Ac)-OH is widely used in scientific research due to its unique properties. It is used as a building block in the synthesis of peptides. It is also used in the preparation of various inhibitors and substrates for enzymes. 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID(Ac)-OH is used in the development of new drugs and in the study of molecular interactions.
properties
CAS RN |
153074-92-1 |
|---|---|
Product Name |
4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID |
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6,6-Dimethyl-5,6-Dihydroimidazo[2,1-B][1,3]thiazol-3-Yl)methyl N,N'-Dicyclohexylimidothiocarbamate](/img/structure/B1146086.png)





